molecular formula C15H16N2O4S B494971 1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 301331-78-2

1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B494971
CAS No.: 301331-78-2
M. Wt: 320.4g/mol
InChI Key: JWGHRXVYSCLIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic sulfonamide derivative featuring a benzo[cd]indole core substituted with an ethyl group at the 1-position and a 2-hydroxyethyl sulfonamide moiety at the 6-position. This compound belongs to a class of molecules designed for therapeutic applications, particularly targeting inflammatory pathways and nuclear receptors. The benzo[cd]indole scaffold is structurally analogous to naphtholactam, a known reactant in antitumor agents and enzyme inhibitors . The sulfonamide group enhances binding affinity to biological targets, as demonstrated in studies of TNF-α and RORγ inhibitors .

Synthesis of this compound follows established protocols for benzo[cd]indole derivatives: chlorosulfonation of the benzo[cd]indole intermediate, followed by nucleophilic substitution with 2-hydroxyethylamine in the presence of DMAP and triethylamine .

Properties

IUPAC Name

1-ethyl-N-(2-hydroxyethyl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-17-12-6-7-13(22(20,21)16-8-9-18)10-4-3-5-11(14(10)12)15(17)19/h3-7,16,18H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGHRXVYSCLIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCCO)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Ethylamino-Naphthalene Derivatives

Reacting 3-ethylamino-1-naphthol with acetic anhydride under reflux yields 1-ethylbenzo[cd]indol-2-one. The reaction proceeds via intramolecular cyclization, with acetic anhydride acting as both solvent and acylating agent. Key parameters include:

ParameterCondition
Temperature120–140°C
Reaction Time6–8 hours
Yield68–72%

Mechanistic Insight : The ethylamine group facilitates nucleophilic attack on the adjacent carbonyl carbon, forming the fused indole ring.

Sulfonation at Position 6

Introducing the sulfonamide group at position 6 requires chlorosulfonation followed by amine coupling.

Chlorosulfonation with ClSO₃H

1-Ethylbenzo[cd]indol-2-one is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction generates the intermediate sulfonyl chloride:

1-Ethylbenzo[cd]indol-2-one+ClSO3H1-Ethyl-6-sulfonylchloride-benzo[cd]indol-2-one+HCl[1][3]\text{1-Ethylbenzo[cd]indol-2-one} + \text{ClSO}_3\text{H} \rightarrow \text{1-Ethyl-6-sulfonylchloride-benzo[cd]indol-2-one} + \text{HCl} \quad

Optimization Note : Excess ClSO₃H (2.5 equiv.) ensures complete conversion, with yields exceeding 85%.

Coupling with 2-Hydroxyethylamine

The sulfonyl chloride intermediate reacts with 2-hydroxyethylamine in tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃):

Sulfonyl chloride+H2NCH2CH2OHK2CO31-Ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide+KCl[1][3]\text{Sulfonyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} + \text{KCl} \quad

ParameterCondition
SolventTHF
BaseK₂CO₃ (3.0 equiv.)
Temperature25°C (room temperature)
Reaction Time12 hours
Yield78–82%

Side Reaction Mitigation : The hydroxyl group in 2-hydroxyethylamine may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent O-alkylation.

Ethylation at Position 1

While some routes introduce the ethyl group early (e.g., during cyclization), post-sulfonation alkylation is also feasible.

Alkylation with Ethyl Bromide

Treating the deprotonated benzo[cd]indole (using NaH in DMF) with ethyl bromide at 60°C installs the ethyl group:

Benzo[cd]indole+CH3CH2BrNaH, DMF1-Ethylbenzo[cd]indol-2-one+HBr[1]\text{Benzo[cd]indole} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-Ethylbenzo[cd]indol-2-one} + \text{HBr} \quad

Yield : 90–92% after purification by recrystallization (ethanol/water).

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical data from patents include:

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole-H), 7.89–7.45 (m, 4H, aromatic), 4.95 (t, 1H, -OH), 3.65–3.45 (m, 4H, -CH₂CH₂OH), 1.42 (t, 3H, -CH₂CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₅H₁₇N₂O₄S [M+H]⁺: 345.0912; found: 345.0915.

Alternative Routes and Modifications

Solid-Phase Synthesis

WO2015096771A1 discloses a resin-bound strategy for analogous sulfonamides, enabling high-throughput screening of reaction conditions.

Challenges and Optimization Opportunities

  • Hydroxyethyl Group Stability : The hydroxyl group may undergo undesired reactions during alkylation; protecting groups (e.g., silyl ethers) improve yields.

  • Regioselectivity in Sulfonation : Position 6 is favored due to electronic effects, but minor isomers (e.g., 5-sulfonamide) require chromatographic separation .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.

    Reduction: Conversion of the sulfonamide group to an amine.

    Substitution: Introduction of nitro or halogen groups onto the indole core.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15_{15}H16_{16}N2_{2}O4_{4}S
Molecular Weight : Approximately 306.38 g/mol
CAS Number : 301331-78-2

The compound features a sulfonamide functional group and belongs to the class of indole derivatives, which are known for their diverse biological activities. The unique structure of this compound contributes to its solubility and reactivity, making it suitable for various applications in drug development.

Therapeutic Applications

  • Anti-inflammatory Properties :
    • The compound has been studied for its potential as a tumor necrosis factor-alpha (TNF-α) inhibitor. Research indicates that analogs exhibit significant inhibition against TNF-α with IC50 values in the low micromolar range, suggesting strong therapeutic efficacy against inflammatory diseases .
  • Anticancer Activity :
    • As part of the indole derivative family, this compound has shown promise in anticancer research. Studies on Mannich bases, which include similar structures, have reported anticancer and cytotoxic effects, indicating that 1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may possess similar properties .
  • Enzyme Inhibition :
    • The compound's mechanism of action primarily involves interaction with specific enzymes or biological macromolecules. Its potential as an enzyme inhibitor is being explored in various pharmacological contexts, particularly in the development of new therapeutic agents targeting metabolic pathways .

Case Studies

StudyFocusFindings
Study 1TNF-α InhibitionDemonstrated that certain analogs of the compound effectively inhibit TNF-α with low micromolar IC50 values, indicating potential for treating inflammatory diseases.
Study 2Anticancer ActivityReported that related indole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .
Study 3Enzyme InteractionInvestigated the interaction between the compound and specific enzymes involved in metabolic pathways, revealing its potential as an enzyme inhibitor .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indole core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Hydrophobic vs. Polar Substituents

  • S10 and 4e : The naphthyl (S10) and indolyl (4e) substituents enhance hydrophobic interactions with TNF-α’s binding pocket, contributing to their lower IC50 values . Molecular docking shows these groups occupy a subpocket near Tyr59, improving binding affinity .
  • This may balance solubility and activity, though empirical data are needed.

Biological Activity

1-Ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly as a small molecule inhibitor of tumor necrosis factor-alpha (TNF-α). This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydrobenzo[cd]indole derivatives, characterized by a sulfonamide functional group. Its molecular formula is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S, and it features a complex structure that contributes to its biological activity.

The primary biological activity of this compound is its role as an inhibitor of TNF-α, a cytokine involved in systemic inflammation. Dysregulation of TNF-α is implicated in various inflammatory diseases, making this compound a target for therapeutic intervention.

In Vitro Studies

In studies evaluating the compound's efficacy, it was found to exhibit significant inhibitory effects on TNF-α signaling pathways. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 14 μM in cell-based assays, indicating moderate potency compared to other known inhibitors.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the indole ring and sulfonamide group were systematically studied to enhance binding affinity and selectivity for TNF-α. For example, modifications led to the identification of analogs with IC50 values as low as 3 μM, demonstrating a 14-fold increase in potency compared to initial compounds like EJMC-1 .

Comparative Data Table

Compound NameIC50 (μM)Notes
EJMC-131Initial lead compound
S1014Improved binding affinity
4e3Among the most potent inhibitors reported

Case Study 1: Inhibition of TNF-α Induced NF-κB Signaling

A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a marked reduction in NF-κB activation induced by TNF-α. The findings suggest that this compound can effectively modulate inflammatory responses at the cellular level.

Case Study 2: Development of Analog Compounds

Further research led to the synthesis of various analogs derived from the original compound. These analogs were screened for enhanced activity against TNF-α. Notably, one analog exhibited an IC50 value significantly lower than that of the parent compound, highlighting the potential for optimizing therapeutic agents based on this scaffold .

Q & A

Q. What are the key steps for synthesizing 1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways:

Sulfonation : Reacting the benzo[cd]indole core with chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate. Temperature control is critical to avoid side reactions .

Amidation : Coupling the sulfonyl chloride with 2-hydroxyethylamine in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in DMF. The reaction is monitored via TLC to ensure completion .

Purification : Flash chromatography or recrystallization from DMF/acetic acid mixtures improves purity .

Q. Optimization Parameters :

StepTemperature (°C)SolventCatalyst/BaseYield (%)
Sulfonation0–25Chlorosulfonic acidNone38–45
AmidationRoom temp.DMFEt₃N, DMAP60–75

Q. How is the molecular structure of this compound validated, and what analytical techniques are employed?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns. For example, the 2-oxo group appears as a singlet near δ 11.12 ppm in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₉N₂O₄S, MW 371.42 g/mol).
  • Infrared Spectroscopy (IR) : Detects sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carbonyl (C=O at 1650–1700 cm⁻¹) groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole or sulfonamide groups) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Ethyl vs. Methyl Groups : Ethyl at the 1-position enhances metabolic stability compared to methyl, as seen in similar benzo[cd]indole sulfonamides .
  • Hydroxyethyl vs. Aryl Substituents : The 2-hydroxyethyl group improves solubility but may reduce binding affinity to hydrophobic enzyme pockets compared to naphthyl derivatives .

Q. Example SAR Data :

CompoundSubstituentIC₅₀ (μM) COX-2Solubility (mg/mL)
Naphthyl derivative 2-Naphthyl0.120.5
Hydroxyethyl derivative2-Hydroxyethyl0.455.2

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurities. Strategies include:

  • Dose-Response Repetition : Test compounds at multiple concentrations (e.g., 0.1–100 μM) in triplicate.
  • Orthogonal Assays : Combine enzymatic (e.g., COX-2 inhibition) and cell-based (e.g., anti-proliferation in cancer lines) assays to confirm activity .
  • Purity Verification : Re-purify compounds via HPLC (>95% purity) and retest .

Q. How is the compound’s interaction with biological targets (e.g., enzymes, receptors) characterized?

  • Molecular Docking : Predict binding modes to targets like COX-2 using AutoDock Vina. The sulfonamide moiety often anchors to Arg120 in COX-2 .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .

Q. What are the challenges in developing this compound into a therapeutic agent, and how are they addressed?

  • Low Bioavailability : The hydroxyethyl group improves solubility but may reduce membrane permeability. Prodrug strategies (e.g., esterification of the hydroxyl) are under investigation .
  • Off-Target Effects : Screening against related enzymes (e.g., COX-1, 5-LOX) ensures selectivity. For example, a selectivity ratio >50 for COX-2/COX-1 is ideal .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., ethyl group oxidation). Deuterium substitution at labile positions extends half-life .

Q. How do synthetic impurities impact pharmacological outcomes, and how are they controlled?

Common impurities include unreacted sulfonyl chloride or byproducts from incomplete coupling. Mitigation involves:

  • In-Process Controls : TLC monitoring at each step .

  • Quality Metrics :

    ImpuritySourceMax Allowable (%)
    Benzo[cd]indole-6-sulfonyl chlorideStep 1≤0.5
    N-Ethyl byproductStep 2≤1.0

Methodological Resources

  • Synthetic Protocols : Detailed in and adapted from .
  • Analytical Workflows : NMR/HRMS parameters from , SPR/ITC from .
  • Biological Assays : COX-2 inhibition from , cytotoxicity from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.